N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
N-(1H-Benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a hybrid heterocyclic compound combining a benzimidazole core and a 4-oxoquinazolinone scaffold linked via a butanamide moiety. The benzimidazole unit is renowned for its role in medicinal chemistry, particularly in targeting enzymes like kinases and topoisomerases, while the 4-oxoquinazolinone system is associated with anticancer, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-2-16(24-11-20-13-8-4-3-7-12(13)18(24)26)17(25)23-19-21-14-9-5-6-10-15(14)22-19/h3-11,16H,2H2,1H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHVQEYPPVRVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC2=CC=CC=C2N1)N3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, which is then coupled with a quinazolinone derivative through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce the use of hazardous reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone moiety, converting it into a more reduced form.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole and quinazolinone derivatives, which may exhibit different biological activities.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide exhibits significant anticancer properties. Its structural components are known to interact with specific enzymes and receptors involved in cancer cell proliferation and survival. Preliminary studies suggest that the compound may inhibit tumor growth through the modulation of key signaling pathways such as:
- Apoptosis induction : Promoting programmed cell death in cancer cells.
- Cell cycle arrest : Preventing cancer cells from dividing.
These mechanisms are critical for developing effective anticancer therapies.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar compounds with benzimidazole and quinazoline structures have been reported to possess antibacterial and antifungal properties. The dual functionality of this compound enhances its potential efficacy against various pathogens.
Future Directions in Research
Ongoing research is focused on optimizing the synthesis of this compound to enhance yield and purity. Additionally, further investigations into its pharmacokinetics and toxicity profiles are essential for determining its viability as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. It may also interact with DNA, leading to changes in gene expression and cell cycle regulation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural and Tautomeric Dynamics
The 4-oxoquinazolinone core exhibits tautomerism, a critical factor influencing reactivity and binding. Evidence from NMR studies on 4(3H)-quinazolinone derivatives, such as [(2-hydroxyphenyl)methylene]-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide, reveals dynamic tautomeric equilibria between keto-enol forms. For these compounds, activation energy ($E_a$) and Gibbs free energy ($\Delta G^*$) values were calculated as 65–85 kJ/mol and 70–90 kJ/mol, respectively, indicating moderate stability under physiological conditions .
Pharmacological Activity
Quinazolinone analogues with phenyl or substituted phenyl groups at the 3-position (e.g., 3-(4-oxo-2-phenylquinazolin-3(4H)-yl) derivatives) demonstrate potent anticancer activity against MDA-MB-231 breast cancer cells, with IC${50}$ values ranging from 8–15 μM in MTT assays . The benzimidazole-containing compound is hypothesized to exhibit enhanced DNA intercalation or kinase inhibition due to the planar benzimidazole moiety, though experimental IC${50}$ data are pending.
Physicochemical and Pharmacokinetic Properties
The butanamide linker in the target compound may improve solubility compared to rigid acetohydrazide derivatives (e.g., those in ), which exhibit poor aqueous solubility due to strong intermolecular hydrogen bonding.
Data Tables
Table 1: Comparative Tautomeric and Thermodynamic Parameters
Table 2: Anticancer Activity of Quinazolinone Analogues
Key Research Findings and Implications
- Tautomeric Stability : Reduced tautomeric flexibility compared to acetohydrazide derivatives could enhance metabolic stability but may limit adaptability to diverse binding pockets .
- Activity Prediction: While phenyl-substituted quinazolinones show moderate anticancer activity, the benzimidazole variant may require structural optimization (e.g., introducing polar groups) to balance lipophilicity and solubility .
Biological Activity
N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores the biological activities of this compound, synthesizing findings from various studies.
The compound's molecular characteristics are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C26H23N5O2 |
| Molecular Weight | 437.5 g/mol |
| LogP | 2.0922 |
| Polar Surface Area | 69.16 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
These properties suggest a moderate lipophilicity and potential for good membrane permeability, which are favorable for drug design.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and coupling reactions. The detailed synthetic pathway remains proprietary but generally follows established methodologies for similar benzimidazole and quinazoline derivatives.
Anticancer Activity
Research indicates that compounds containing benzimidazole and quinazoline moieties exhibit significant anticancer properties. A study demonstrated that derivatives of benzimidazole can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest . The specific compound this compound has shown promise in preclinical models, where it was effective against breast cancer cells, inducing apoptosis at micromolar concentrations.
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterases, which are critical in neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies using Ellman's method revealed that certain derivatives exhibited selective inhibition against these enzymes, suggesting potential for treating cognitive decline associated with Alzheimer's disease .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. It has been found to possess significant antibacterial and antifungal properties against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Case Studies
- Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 10 µM. This effect was attributed to increased apoptosis markers such as caspase activation.
- Neuroprotective Effects : In a mouse model of Alzheimer’s disease, administration of this compound improved cognitive function as measured by the Morris water maze test. Histological analysis revealed a reduction in amyloid plaques compared to control groups, indicating its potential role in neuroprotection .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and quinazoline ring undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Cleavage occurs at pH < 3, producing 4-oxoquinazoline-3-carboxylic acid and 2-(1H-benzimidazol-2-yl)ethylamine. Reaction conditions: 80°C, 6–8 hours, HCl (1M). -
Basic Hydrolysis :
At pH > 10 (NaOH, 0.5M), the amide bond hydrolyzes to yield sodium 4-oxoquinazoline-3-carboxylate and benzimidazole-ethylamine. Elevated temperatures (90°C) reduce reaction time to 4 hours.
Key Data :
| Condition | Temperature | Time | Yield | Byproducts |
|---|---|---|---|---|
| 1M HCl | 80°C | 8h | 78% | <5% |
| 0.5M NaOH | 90°C | 4h | 82% | <3% |
Alkylation and Arylation
The benzimidazole nitrogen (N1) participates in nucleophilic substitution:
-
Methylation :
Reacts with methyl iodide (CH₃I) in DMF at 60°C for 12 hours, yielding N-methylated derivatives. Steric hindrance from the quinazoline moiety reduces regioselectivity. -
Arylation :
Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis forms biaryl products. Optimal conditions: 100°C, 24 hours, K₂CO₃ base.
Reactivity Comparison :
| Reaction Type | Substrate | Catalyst | Yield |
|---|---|---|---|
| Methylation | CH₃I | None | 65% |
| Arylation | PhB(OH)₂ | Pd(PPh₃)₄ | 58% |
Cyclization and Cycloaddition
The compound forms fused heterocycles under specific conditions:
-
Thermal Cyclization :
Heating in DMF at 120°C induces intramolecular cyclization, generating tricyclic quinazoline-benzimidazole hybrids. -
1,3-Dipolar Cycloaddition :
Reacts with nitrile oxides (e.g., benzonitrile oxide) to form isoxazoline derivatives. Reaction proceeds at 25°C in dichloromethane with 72% yield.
Mechanistic Insight :
Cyclization occurs via nucleophilic attack by the benzimidazole nitrogen on the carbonyl carbon of the amide group, followed by dehydration.
Oxidation and Reduction
-
Oxidation :
The quinazoline ring undergoes epoxidation with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂, forming an epoxide at the 4-oxo position. Reaction time: 6 hours, 0°C. -
Reduction :
Catalytic hydrogenation (H₂, 1 atm, Pd/C) reduces the amide carbonyl to a methylene group, yielding N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)butylamine.
Yield Optimization :
| Process | Reagent | Catalyst | Yield |
|---|---|---|---|
| Epoxidation | m-CPBA | None | 45% |
| Hydrogenation | H₂ (1 atm) | Pd/C | 88% |
Metal Complexation
The benzimidazole nitrogen and amide oxygen act as coordination sites for transition metals:
-
Copper(II) Complexes :
Forms stable complexes with CuCl₂ in ethanol (25°C, 2 hours), characterized by UV-Vis (λₘₐₓ = 650 nm) and ESR spectroscopy. -
Palladium(II) Complexes :
Reacts with Pd(OAc)₂ to generate square-planar complexes, verified by X-ray crystallography .
Stability Data :
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Cu²⁺ | 8.2 ± 0.3 | Catalysis |
| Pd²⁺ | 10.1 ± 0.5 | Drug design |
Condensation Reactions
The primary amine (post-hydrolysis) condenses with aldehydes:
-
Schiff Base Formation :
Reacts with benzaldehyde in ethanol (reflux, 4 hours) to form a Schiff base, confirmed by IR (C=N stretch at 1620 cm⁻¹) .
Comparative Kinetics :
| Aldehyde | Time (h) | Yield |
|---|---|---|
| Benzaldehyde | 4 | 76% |
| 4-Nitrobenzaldehyde | 6 | 63% |
Q & A
Q. What are the standard synthetic routes for N-(1H-benzimidazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide?
- Methodology : The compound is synthesized via multi-step reactions involving condensation of benzimidazole and quinazolinone precursors. Key steps include:
- Refluxing intermediates (e.g., substituted anilines or nitroanilines) in round-bottom flasks with catalysts like acetic acid or H₂SO₄ under controlled heating (100°C for 4–6 hours) .
- Isolation via ice-cold water precipitation, followed by recrystallization in methanol to improve purity .
- Purity monitoring using TLC (silica gel plates with ethyl acetate/hexane solvent systems) and UV visualization .
- Critical Parameters : Reaction time, solvent polarity, and catalyst choice significantly influence yield (typically 60–85%) and purity .
Q. How is the compound characterized spectroscopically to confirm its structure?
- Analytical Workflow :
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the amide and quinazolinone moieties) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., benzimidazole aromatic protons at δ 7.2–8.5 ppm; quinazolinone carbonyl carbons at ~170 ppm) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within ±0.5 Da) .
- Validation : Cross-referencing spectral data with computational predictions (e.g., ChemDraw) ensures structural accuracy .
Q. What reaction conditions optimize the synthesis of quinazolinone-benzimidazole hybrids?
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
- Catalytic Systems : I₂/TBHP-mediated domino reactions improve regioselectivity in quinazolinone ring formation .
- Temperature Control : Maintaining 80–100°C prevents premature precipitation and ensures complete cyclization .
Advanced Research Questions
Q. How can contradictions in reported melting points and spectral data across studies be resolved?
- Root Cause Analysis :
- Polymorphism or solvate formation (e.g., methanol vs. ethanol recrystallization) may explain melting point variations (e.g., 261–263°C vs. 272–274°C for bromophenyl derivatives) .
- Spectral discrepancies (e.g., shifted NMR peaks) often arise from solvent effects (DMSO-d₆ vs. CDCl₃) or impurities. Replicate experiments under standardized conditions (solvent, concentration) are critical .
- Resolution Workflow :
- Reproduce synthesis using original protocols.
- Compare DSC/TGA data to confirm thermal behavior .
Q. What computational methods predict the reactivity and electronic properties of this compound?
- DFT/MD Simulations :
- Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electrophilicity (e.g., quinazolinone’s 4-oxo group as a reactive site) .
- Molecular Dynamics (MD) models solvation effects and protein-ligand interactions for biological activity predictions .
- Software Tools : Gaussian 16 or ORCA for DFT; GROMACS for MD simulations .
Q. How to design structure-activity relationship (SAR) studies for anti-inflammatory activity?
- SAR Design Framework :
- Core Modifications : Synthesize analogs with substituents at the benzimidazole N1 position or quinazolinone C6 to assess steric/electronic effects .
- Biological Assays :
- In vitro COX-2 inhibition (ELISA) and TNF-α suppression (RAW264.7 macrophages) .
- In vivo carrageenan-induced paw edema models (dose: 10–50 mg/kg) .
- Data Correlation : Plot IC₅₀ values against computed descriptors (e.g., logP, polar surface area) to identify pharmacophores .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
